Methyl 8-hydroxyquinoline-2-carboxylate
Description
Historical Context and Discovery in Natural Products Research
The discovery of Methyl 8-hydroxyquinoline-2-carboxylate is rooted in the field of chemical ecology, which examines the chemical interactions of living organisms.
The first reported isolation of this compound from a natural source was documented by the pioneering work of German chemist Hermann Schildknecht in the 1970s. Schildknecht and his team identified the compound as a component of the defensive secretions of the predaceous diving beetle, Ilybius fenestratus. researchgate.net These beetles utilize a cocktail of chemicals to deter predators, and the presence of this quinoline (B57606) derivative highlights the diverse biosynthetic capabilities of insects. The free acid, 8-hydroxyquinoline-2-carboxylic acid, has also been found in high concentrations in the regurgitate of certain lepidopteran larvae, such as those from the Spodoptera and Heliothis genera, where it is believed to be biosynthesized from tryptophan. nih.gov
Significance of the 8-Hydroxyquinoline (B1678124) Moiety in Chemical and Biological Sciences
The 8-hydroxyquinoline (8HQ) framework, which forms the core of this compound, is a well-recognized and significant structural motif in both chemistry and biology.
The 8-hydroxyquinoline scaffold is often referred to as a "privileged structure" in medicinal chemistry. nih.gov This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The versatility of the 8HQ skeleton allows for the synthesis of a vast library of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. nih.govrroij.com
A defining characteristic of the 8-hydroxyquinoline moiety is its ability to act as a bidentate chelating agent, meaning it can bind to a single metal ion through two separate points of attachment. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with various metal ions. This chelation ability is fundamental to many of its biological activities, as it can influence the homeostasis of essential metal ions in biological systems. guidechem.com The interaction with metal ions can also lead to the formation of complexes with unique photophysical properties, making them useful in the development of fluorescent sensors. researchgate.net
Research Trajectories and Emerging Areas for this compound
While much of the research has focused on the broader class of 8-hydroxyquinolines, there are emerging areas of investigation for this compound and its direct derivatives. Current research often involves the synthesis of new derivatives by modifying the core structure to explore and enhance specific biological activities. For instance, studies have shown that the condensation of 8-hydroxyquinoline-2-carboxylic acid (derived from the methyl ester) with various anilines can produce a range of carboxamides with potential antiviral or other therapeutic properties. nih.gov The ester functional group in this compound also provides a convenient handle for further chemical modifications, allowing for the creation of more complex molecules with tailored properties for applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-hydroxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-5-7-3-2-4-9(13)10(7)12-8/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYHRSIQPYNEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20491355 | |
| Record name | Methyl 8-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21638-90-4 | |
| Record name | Methyl 8-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 8 Hydroxyquinoline 2 Carboxylate
Established Synthetic Pathways to Methyl 8-Hydroxyquinoline-2-Carboxylate and its Precursors
The synthesis of this compound primarily relies on the availability of its corresponding carboxylic acid precursor, which can be prepared through several established routes for quinoline (B57606) synthesis.
Synthesis from 8-Hydroxyquinoline-2-carboxylic Acid
The most direct method for preparing this compound is through the esterification of its parent compound, 8-Hydroxyquinoline-2-carboxylic acid (also known as 8-hydroxyquinaldic acid). nih.gov This transformation is typically achieved via Fischer-Speier esterification. The process involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). The reaction is generally heated under reflux to drive the equilibrium towards the formation of the methyl ester. This method is efficient and widely used due to the availability of the starting materials and the straightforward nature of the reaction.
Precursor Synthesis (e.g., 2-cyano-8-hydroxyquinoline)
The core structure of the precursor, 8-hydroxyquinoline (B1678124), and its derivatives are commonly synthesized using classic named reactions such as the Skraup or Friedlander syntheses. scispace.comrroij.com The Skraup synthesis involves the reaction of an aromatic amine, like o-aminophenol, with an α,β-unsaturated aldehyde or its precursor in the presence of an acid and an oxidizing agent. google.com The Friedlander synthesis provides another route through the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. scispace.com
Specifically, the precursor 8-Hydroxyquinoline-2-carboxylic acid has been identified as a tryptophan end-metabolite in the gut of certain larvae, where it is found in high concentrations. nih.gov In the laboratory, precursors such as 2-cyano-8-hydroxyquinoline can serve as an intermediate. The cyano group can be converted to the carboxylic acid through hydrolysis under acidic or basic conditions. The synthesis of 2-cyano-8-hydroxyquinoline itself can be achieved from appropriate starting materials, providing an alternative pathway to the carboxylic acid precursor.
Esterification Reactions
Esterification of 8-hydroxyquinoline-2-carboxylic acid is a key step in forming the title compound. While the Fischer-Speier method is common, other esterification protocols can also be employed, offering different reaction conditions that may be suitable depending on the presence of other functional groups in more complex derivatives. For example, reaction with methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate can also yield the methyl ester. The choice of method depends on factors such as scale, desired purity, and substrate compatibility.
Table 1: Selected Esterification Methods for 8-Hydroxyquinoline-2-carboxylic Acid
| Method | Reagents | Typical Conditions |
| Fischer-Speier | Methanol, H₂SO₄ (catalytic) | Reflux |
| Alkylation | Methyl Iodide, K₂CO₃ | Solvent (e.g., DMF, Acetone), Heat |
| Alkylation | Methyl Bromoacetate, K₂CO₃ | Microwave irradiation rsc.org |
Advanced Synthetic Strategies and Modifications
Beyond the fundamental synthesis of this compound, advanced strategies are employed to create derivatives for specific applications, such as structure-activity relationship (SAR) studies. These often involve derivatization of the functional groups or require the use of protecting groups.
Derivatization and Analog Synthesis for Structure-Activity Relationship Studies
The modification of the this compound scaffold is a common strategy to investigate how structural changes affect the molecule's properties. researchgate.net The carboxylic acid precursor is frequently used as a starting point for creating a library of analogs.
Key derivatization strategies include:
Amide Formation: The carboxylic acid group of the precursor, 8-hydroxyquinoline-2-carboxylic acid, can be activated and reacted with various amines to form amides. For instance, using phosphorus trichloride (B1173362) or coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) facilitates the condensation with substituted anilines to produce 8-hydroxy-N-phenylquinoline-2-carboxamides. nih.govmdpi.com
Ester Modification: The carboxylic acid can be converted into specialized esters, such as an N-hydroxysuccinimidyl ester, which acts as a bifunctional chelator capable of reacting with amino groups on proteins. nih.gov
Ring Substitution: Modifications can be made directly to the quinoline ring system. However, SAR studies have shown that the substitution pattern is critical. For example, the introduction of a methyl group at the C-2 position of some 8-hydroxyquinoline-based Betti products was found to diminish their biological activity. nih.gov
Table 2: Examples of Derivatization for SAR Studies
| Starting Material | Reaction Type | Reagents | Product Class | Reference |
| 8-Hydroxyquinoline-2-carboxylic acid | Amidation | Substituted Anilines, PCl₃ | 8-Hydroxy-N-phenylquinoline-2-carboxamides | nih.govmdpi.com |
| 8-Hydroxyquinoline-2-carboxylic acid | Amidation | Ciprofloxacin, TBTU, DIEA | Hybrid Compounds | mdpi.com |
| 8-Hydroxyquinoline-2-carboxylic acid | Activated Ester Formation | N-Hydroxysuccinimide | Bifunctional Chelators | nih.gov |
Protection and Deprotection Strategies in Synthesis
Commonly used protecting groups for the 8-hydroxyl function include:
Benzyl (B1604629) (Bn) group: The hydroxyl group can be protected as a benzyl ether. This group is stable under many reaction conditions but can be readily removed by catalytic hydrogen transfer or catalytic hydrogenation. scispace.comrroij.com
Tosyl (Ts) group: The formation of a tosylate ester is another effective protection strategy. The tosyl group is robust but can be cleaved under specific conditions, such as during nucleophilic substitution reactions at other positions on the quinoline ring or via hydrolysis. researchgate.net
Acyl group: Acylation of the hydroxyl group is also used for protection. The resulting ester can be deprotected using methods like treatment with a carbonate anion-methanol mixture or a pyridine-water mixture. nih.govmdpi.com
The use of these strategies allows for selective reactions at other parts of the molecule, expanding the range of accessible derivatives. researchgate.net
Table 3: Protection and Deprotection of the 8-Hydroxyl Group
| Protecting Group | Protection Reagent | Deprotection Method | Reference |
| Benzyl (Bn) | Benzyl Bromide, Base | Catalytic Hydrogenation (e.g., Pd/C, H₂) | scispace.comrroij.com |
| Tosyl (Ts) | Tosyl Chloride, Pyridine (B92270) | Hydrolysis / Simultaneous cleavage during nucleophilic substitution | researchgate.net |
| Acyl | Acyl Chloride / Anhydride | Carbonate/Methanol or Pyridine/Water | nih.govmdpi.com |
Novel Catalytic Approaches in Quinoline Synthesis
The synthesis of the quinoline nucleus, the foundational structure of this compound, has been significantly advanced through the development of novel catalytic strategies. These modern methods offer improvements in efficiency, selectivity, and environmental sustainability over traditional syntheses like the Skraup or Friedländer reactions. nih.gov
Transition-metal catalysis is at the forefront of these innovations. Rhodium-based catalysts, for example, are effectively used for the C-H bond activation and functionalization of quinolines. nih.govmdpi.comacs.org One notable rhodium-catalyzed approach involves the cyclization of aniline (B41778) derivatives with alkynyl esters to regioselectively produce quinoline carboxylates. mdpi.com In this system, the rhodium catalyst facilitates the key ortho-C–H bond activation of the aniline. mdpi.com Similarly, cobalt and nickel-based catalysts have been employed in efficient, one-pot cyclization and dehydrogenation reactions to form the quinoline skeleton from readily available starting materials. mdpi.comrsc.org
Copper-catalyzed reactions also represent a significant and often more economical approach. Methods for the tandem synthesis of quinoline-2-carboxylates at room temperature have been developed using copper catalysts. mdpi.com
Beyond homogeneous metal catalysis, heterogeneous and nanocatalyst-based approaches are gaining prominence due to their reusability and often mild reaction conditions. The Friedländer annulation, a classic method for quinoline synthesis, has been modernized by using solid acid catalysts and magnetic nanocatalysts. nih.govresearchgate.netsid.irresearchgate.net For instance, zinc chloride supported on silica-coated magnetic iron oxide nanoparticles (Fe₃O₄@SiO₂/ZnCl₂) has proven to be an effective and recoverable catalyst for this reaction under solvent-free conditions. researchgate.net Nanocrystalline sulfated zirconia and nano-flake zinc oxide are other examples of solid catalysts that facilitate the Friedländer synthesis efficiently. sid.irresearchgate.net Furthermore, green chemistry principles are advanced through visible-light-induced photocatalytic methods, which can drive the synthesis of quinoline derivatives under ambient conditions. mdpi.com
Table 1: Overview of Novel Catalytic Approaches for Quinoline Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Features | Source(s) |
|---|---|---|---|---|
| Transition Metal | Rhodium (Rh) | C-H Activation/Annulation | High regioselectivity for quinoline carboxylates. mdpi.com | nih.govmdpi.commdpi.com |
| Transition Metal | Cobalt (Co) | Ligand-free Cyclization | One-pot synthesis under mild conditions. mdpi.com | mdpi.com |
| Transition Metal | Nickel (Ni) | Dehydrogenation/Condensation | Uses inexpensive and easy-to-handle catalyst. rsc.org | rsc.org |
| Nanocatalyst | Fe₃O₄@SiO₂/ZnCl₂ | Friedländer Synthesis | Magnetically recoverable, solvent-free conditions. researchgate.net | researchgate.net |
| Nanocatalyst | Nano-flake ZnO | Friedländer Annulation | Cost-effective, reusable, environmentally benign. sid.ir | sid.ir |
| Photocatalyst | Visible Light/Copper | Oxidative Dehydrogenation | Green synthesis using visible light as energy source. mdpi.com | mdpi.com |
Hydrolysis and Ester Reactivity Studies
The reactivity of the methyl ester group in this compound is a key aspect of its chemistry, particularly its susceptibility to hydrolysis. This transformation is significantly influenced by factors such as pH and the presence of metal ions, owing to the powerful chelating nature of the 8-hydroxyquinoline moiety.
The base hydrolysis of this compound (EH) has been studied kinetically. The reaction proceeds via nucleophilic attack by a hydroxide (B78521) ion on the ester's carbonyl carbon. The rate of this reaction is dependent on the protonation state of the 8-hydroxyl group. rsc.org At 25 °C, the second-order rate constant (kₒₕ) for the hydrolysis of the neutral species (EH) is 4.0 dm³ mol⁻¹ s⁻¹. rsc.org For the anionic form (E⁻), where the hydroxyl group is deprotonated, the rate constant is considerably lower at 0.485 dm³ mol⁻¹ s⁻¹. rsc.org This difference highlights the influence of the nearby hydroxyl group on the reactivity of the ester.
A remarkable feature of this compound is the dramatic acceleration of its hydrolysis in the presence of divalent metal ions. rsc.org The 8-hydroxyquinoline structure acts as a potent bidentate chelating agent, binding metal ions through the quinolinic nitrogen and the hydroxyl oxygen. This chelation forms a 1:1 complex ([ME]⁺) which renders the ester carbonyl group significantly more electrophilic and susceptible to nucleophilic attack. rsc.orgiosrjournals.org
Studies with various divalent metal ions (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) have shown that the rate of base hydrolysis is accelerated by factors of 10³ to 10⁶ compared to the hydrolysis of the uncomplexed anion (E⁻). rsc.org The copper(II) complex exhibits the most significant rate enhancement. rsc.org The mechanism involves the formation of the metal-ester complex, followed by the rate-determining attack of a hydroxide ion. The large positive entropies of activation (ΔS‡) for the hydrolysis of the metal complexes suggest a dissociative-type mechanism for the transition state. rsc.org
Table 2: Kinetic and Thermodynamic Data for the Base Hydrolysis of Metal Complexes of this compound at 25°C
| Metal Ion (M²⁺) | log Kₘₑ⁺ | kₒₕ (dm³ mol⁻¹ s⁻¹) | Rate Acceleration (kₒₕ[ME]⁺/kₒₕ[E]⁻) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
|---|---|---|---|---|---|
| Mn²⁺ | 4.50 | 4.0 x 10² | 8.2 x 10² | 68.1 | +54 |
| Co²⁺ | 6.26 | 1.0 x 10⁴ | 2.1 x 10⁴ | 68.1 | +82 |
| Ni²⁺ | 6.65 | 2.7 x 10⁴ | 5.6 x 10⁴ | 59.8 | +65 |
| Cu²⁺ | 8.80 | 1.5 x 10⁶ | 3.1 x 10⁶ | 48.5 | +54 |
| Zn²⁺ | 6.20 | 1.2 x 10⁵ | 2.5 x 10⁵ | 51.0 | +46 |
Data sourced from Hay and Clark (1977). rsc.org
Coordination Chemistry of Methyl 8 Hydroxyquinoline 2 Carboxylate
Ligand Design Principles and Chelation Properties
The design of Methyl 8-hydroxyquinoline-2-carboxylate as a ligand is predicated on the foundational principles of chelation, where a polydentate ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. The strategic placement of donor atoms within the molecule dictates its coordination behavior and the properties of the resulting metal complexes.
The quinoline (B57606) scaffold of this compound provides a robust framework for metal chelation. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position are perfectly positioned to form a stable five-membered chelate ring with a metal ion. This bidentate N,O-coordination is a hallmark of 8-hydroxyquinoline (B1678124) and its derivatives scirp.orgscirp.orgnih.govresearchgate.net.
The hydroxyl and carboxylate groups are pivotal to the chelation properties of this compound. The deprotonation of the phenolic hydroxyl group upon complexation results in a negatively charged oxygen atom that forms a strong coordinate bond with the metal ion researchgate.netnih.gov. This deprotonation is a key step in the formation of stable metal chelates.
The carboxylate group introduces an additional coordination site. The carbonyl oxygen of the methyl ester can participate in coordination, leading to the formation of a six-membered chelate ring. The involvement of both the hydroxyl and carboxylate groups in metal chelation results in a highly pre-organized ligand structure, which contributes to the remarkable stability of the resulting metal complexes uncw.edu. The combined electronic and steric effects of these groups influence the selectivity of the ligand for different metal ions and the geometry of the final coordination compound.
Complexation with Transition Metals
This compound forms complexes with a variety of transition metals. The synthesis, characterization, and stability of these complexes are crucial for understanding their potential applications.
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of Cu(II), Co(II), and Ni(II) with 8-hydroxyquinoline are often synthesized by mixing the metal salt and the ligand in a 1:2 molar ratio scirp.org. The resulting complexes can exhibit different geometries, such as square planar for Cu(II) and octahedral for Co(II) and Ni(II), often incorporating water molecules in their coordination sphere scirp.org.
Characterization of these complexes is achieved through various spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: IR spectra provide evidence of coordination by showing shifts in the vibrational frequencies of the C=N and C-O bonds upon complexation. The disappearance or shift of the O-H band from the hydroxyl group confirms its deprotonation and involvement in bonding scirp.org.
UV-Vis Spectroscopy: Electronic spectra reveal information about the geometry of the complexes and the nature of the metal-ligand bonding through the analysis of d-d transitions and charge transfer bands scirp.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic metal complexes, confirming the structure in solution. For paramagnetic complexes, NMR can be more complex but can still provide structural insights.
Elemental Analysis: This technique confirms the stoichiometric ratio of the metal and ligand in the complex.
While specific synthesis and detailed characterization data for V(V) and Ti(IV) complexes with this compound are not extensively reported, studies on related 8-hydroxyquinoline derivatives provide valuable insights. For example, vanadium(V) complexes with 8-hydroxyquinoline and Schiff base co-ligands have been synthesized and characterized, often resulting in octahedral geometries researchgate.net. Similarly, titanium(IV) complexes with 8-hydroxyquinoline have been prepared, typically forming stable, moisture-resistant, hexa-coordinated structures researchgate.netasianpubs.org. The reaction of Ti(OPr)₄ with 8-hydroxyquinoline derivatives is a common synthetic route researchgate.net.
The table below summarizes the characterization data for some transition metal complexes of 8-hydroxyquinoline derivatives.
| Metal Ion | Ligand | Method | Key Findings | Reference |
| Cu(II) | 8-Hydroxyquinoline | Spectrophotometry, Conductometry | Forms a 1:2 metal-ligand complex with square planar geometry. | scirp.org |
| Co(II) | 8-Hydroxyquinoline | Spectrophotometry, IR | Forms a 1:2 metal-ligand complex, likely octahedral with coordinated water. | scirp.org |
| Ni(II) | 8-Hydroxyquinoline | Spectrophotometry, IR | Forms a 1:2 metal-ligand complex, likely octahedral with coordinated water. | scirp.org |
| Zn(II) | 8-Hydroxyquinoline-2-carboxylic acid | X-ray Crystallography, UV-Vis | Forms a stable tridentate complex. | uncw.edu |
| V(V) | 8-Hydroxyquinoline & Schiff Base | X-ray Crystallography, IR, NMR | Forms an octahedral complex. | researchgate.net |
| Ti(IV) | 8-Hydroxyquinoline | NMR, IR, Mass Spectrometry | Forms a hexa-coordinated, moisture-stable complex. | researchgate.netasianpubs.org |
The thermodynamic stability of metal chelates is a measure of the extent to which a complex will form at equilibrium and is quantified by the formation constant (K). Higher formation constants indicate greater stability. The chelate effect, where a multidentate ligand forms a more stable complex than analogous monodentate ligands, is a significant factor in the high stability of these complexes.
A study on the metal-ion-promoted hydrolysis of this compound provided formation constants for the 1:1 complexes ([ME]⁺) with several divalent metal ions rsc.org. These constants (log K) were determined at 25 °C and an ionic strength of 0.1 mol dm⁻³.
| Metal Ion | log K |
| Mn(II) | 4.1 |
| Co(II) | 5.8 |
| Ni(II) | 6.5 |
| Cu(II) | 7.6 |
| Zn(II) | 5.5 |
Data from R. W. Hay and C. R. Clark, J. Chem. Soc., Dalton Trans., 1977, 1866-1874. rsc.org
The stability of these complexes follows the Irving-Williams series (Mn < Co < Ni < Cu > Zn), which is typical for high-spin octahedral complexes of divalent transition metals. The high stability of the Cu(II) complex is attributed to the Jahn-Teller effect. The tridentate nature of the ligand, leading to the formation of two chelate rings, significantly contributes to the high thermodynamic stability of these complexes uncw.edu.
Kinetic inertness refers to the rate at which a complex undergoes ligand substitution reactions. A complex is considered kinetically inert if it exchanges its ligands slowly, whereas a labile complex exchanges its ligands quickly libretexts.orglibretexts.org. It is important to distinguish kinetic inertness from thermodynamic stability; a complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert.
A study on the metal-ion-promoted base hydrolysis of this compound provides insights into the kinetic behavior of its metal complexes rsc.org. The study found that the coordination of the ligand to a metal ion significantly accelerates the hydrolysis of the methyl ester group. The rate constants for the base hydrolysis of the [ME]⁺ complexes were found to be much larger than for the free ligand anion, with rate accelerations of 10³ to 10⁶ rsc.org. This indicates that the metal ion acts as a Lewis acid, polarizing the ester carbonyl group and making it more susceptible to nucleophilic attack by hydroxide (B78521) ions. While this study focuses on the reactivity of the coordinated ligand rather than ligand substitution, the large rate enhancements suggest that the complexes are kinetically active in this specific reaction. The study provides the following second-order rate constants (k_OH) for the hydrolysis of the complexed ester:
| Metal Complex | k_OH (dm³ mol⁻¹ s⁻¹) |
| [MnE]⁺ | 1.5 x 10³ |
| [CoE]⁺ | 2.0 x 10⁴ |
| [NiE]⁺ | 1.0 x 10⁴ |
| [CuE]⁺ | 5.0 x 10⁵ |
| [ZnE]⁺ | 1.0 x 10⁵ |
Data from R. W. Hay and C. R. Clark, J. Chem. Soc., Dalton Trans., 1977, 1866-1874. rsc.org
Complexation with Lanthanide and Other Metal Ions
The 8-hydroxyquinoline framework is a powerful scaffold for the complexation of a diverse range of metal ions, including d-block transition metals and f-block lanthanides. nih.govrroij.com The primary binding sites are the deprotonated hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. scispace.com In the case of the related 8-hydroxyquinoline-2-carboxylic acid (HQC), the carboxyl group can also participate in coordination, making it a highly effective tridentate ligand for ions like lanthanum(III) and gadolinium(III). uncw.edu
For this compound, the primary coordination is expected to occur in a bidentate fashion through the phenolic oxygen and the quinoline nitrogen. The carbonyl oxygen of the ester group is a significantly weaker Lewis base compared to the anionic carboxylate oxygen of the parent acid, and its participation in coordination is not commonly observed, particularly in the presence of competing solvent molecules.
The synthesis of rare-earth metal complexes with 8-hydroxyquinoline-based ligands is a field of active research, driven by the potential applications of these complexes in areas like medical imaging and materials science. uncw.edunih.gov However, published synthetic routes for creating stable lanthanide complexes typically employ ligands with stronger binding sites than a methyl ester.
For instance, studies on the complexation of lanthanides such as La(III) and Gd(III) utilize 8-hydroxyquinoline-2-carboxylic acid. uncw.edu The high stability of these complexes is attributed to the tridentate nature of the ligand, involving the pyridine (B92270) nitrogen, the phenolic oxygen, and a carboxylic oxygen. uncw.edu Research on other 8-hydroxyquinoline derivatives with rare-earth metals like Gd(III), Yb(III), Lu(III), Eu(III), Tb(III), and Ho(III) similarly involves ligands with functional groups capable of strong chelation. nih.gov While this compound could theoretically form complexes, the resulting structures would likely be less stable compared to those formed with its carboxylic acid analogue, leading to a focus in the literature on the latter.
The ability of 8-hydroxyquinoline derivatives to chelate metal ions is central to their application in sequestration and delivery. researchgate.net These molecules can be used to capture and remove specific metal ions from a system or to transport them across biological membranes. tandfonline.com The effectiveness of a compound for these applications depends on the stability of the metal-ligand complex formed.
8-Hydroxyquinoline-2-carboxylic acid has been investigated as a potential sequestering agent for ions such as molybdate (B1676688) (MoO₄²⁻) and iron (Fe³⁺), a role in which it functions as a molybdophore or siderophore, respectively. nih.govresearchgate.net The strong binding affinity is crucial for these functions. The parent acid, HQC, exhibits remarkably high stability constants for its complexes with a variety of metal ions, as detailed in the table below. uncw.edu
| Metal Ion | Log K1 |
|---|---|
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Pb(II) | 11.35 |
Table 1: Stability constants (Log K1) for metal complexes of 8-hydroxyquinoline-2-carboxylic acid (HQC) in 0.1 M NaClO₄ at 25°C. uncw.edu Data for the methyl ester are not available in the literature, as its weaker binding affinity makes it less suitable for sequestration applications.
Given that this compound lacks the strong carboxylate binding group, its ability to sequester and deliver metal ions is expected to be significantly lower than that of its parent acid. Consequently, the scientific literature on this topic focuses on the more potent carboxylic acid derivative.
Structure-Function Relationships in Metal-Ligand Interactions
Upon coordination to a metal ion, the properties of the this compound ligand are significantly altered. The formation of a chelate ring with the metal center introduces rigidity to the molecule. scispace.com This increase in rigidity often leads to enhanced fluorescence emission, a phenomenon well-documented for 8-hydroxyquinoline complexes. scispace.com The coordination also causes shifts in the electronic absorption bands (UV-Vis spectra) and vibrational frequencies (IR spectra) of the ligand. scirp.orgscirp.org For example, the stretching frequency of the phenolic C-O bond and the vibrational modes of the quinoline ring would be expected to shift upon metal binding. The specific geometry of the coordination environment—such as tetrahedral, square planar, or octahedral—dictates the spatial arrangement of the ligands and influences the electronic splitting of the metal d-orbitals, which is reflected in the complex's spectroscopic and magnetic properties. scirp.orgwikipedia.org
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure and properties of metal complexes. scholarpublishing.org While specific DFT studies on metal complexes of this compound are not prominent in the literature, the methodology is widely applied to related 8-hydroxyquinoline systems. mdpi.comresearchgate.net
Such computational studies would typically involve the following steps:
Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) spectrum of the complex. mdpi.com
Electronic Structure Analysis: Methods like Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis can be used to understand the nature of the metal-ligand bonding, charge distribution, and the electronic transitions responsible for the complex's color. daneshyari.com
These theoretical calculations provide deep insights into the stability and reactivity of the complexes, complementing experimental data from techniques like X-ray crystallography and spectroscopy. nih.govresearchgate.net
Biological Activities and Pharmacological Investigations of Methyl 8 Hydroxyquinoline 2 Carboxylate and Its Derivatives
Antimicrobial and Antiproliferative Activities
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a foundational structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological effects, including potent antimicrobial and antiproliferative actions. nih.govnih.gov The inherent properties of this bicyclic compound, which combines a phenol (B47542) ring fused to a pyridine (B92270) ring, allow for extensive chemical modifications, leading to derivatives with enhanced and specific activities. nih.govrroij.com Research into derivatives of 8-hydroxyquinoline-2-carboxylic acid, the parent acid of Methyl 8-hydroxyquinoline-2-carboxylate, has revealed significant activity against various pathogens and cancer cell lines.
The primary mechanism behind the antimicrobial and antiproliferative effects of 8-hydroxyquinoline derivatives is their potent ability to chelate metal ions. nih.govresearchgate.net The proximity of the hydroxyl group at the 8-position to the nitrogen atom in the pyridine ring creates an ideal site for forming stable complexes with essential divalent and trivalent metal ions like iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺). rroij.com This action contributes to their biological effects in several ways:
Disruption of Metal Homeostasis: By binding to essential metal ions, these compounds can disrupt the delicate balance of metals within a cell, a state known as metal homeostasis. This interference can inhibit the function of metalloenzymes that are crucial for cellular processes in both microbes and cancer cells. impactfactor.org
Generation of Reactive Oxygen Species (ROS): The iron complexes of 8-hydroxyquinoline derivatives can be particularly effective. The Fe(8-hq)₃ complex, for instance, can transport iron across bacterial cell membranes. impactfactor.org This action harnesses a dual mechanism: the metal-chelating effect of the 8-hq ligand combined with the intrinsic bactericidal activity of iron, which can catalyze the formation of highly damaging reactive oxygen species (ROS) through Fenton-like reactions. nih.govimpactfactor.org
Membrane-Active Effects: Some studies suggest that 8-hydroxyquinoline derivatives can act as membrane-active agents. Cationic derivatives with long hydrocarbon chains are thought to facilitate bacterial killing by attacking the cell membrane, leading to its disruption and subsequent cell death. rsc.org The potency of this effect can be influenced by the length of the hydrocarbon chain. rsc.org
Derivatives of 8-hydroxyquinoline have shown significant cytotoxic effects against a range of cancer cell lines and antimicrobial activity against various bacterial and fungal species. The specific substitutions on the quinoline (B57606) ring play a crucial role in determining the potency and selectivity of these compounds.
Research has demonstrated the antiproliferative efficacy of various 8-hydroxyquinoline derivatives. For example, certain derivatives showed moderate to high cytotoxic activity against esophageal (Eca109) and hepatocellular (Huh7) cancer cell lines, with some compounds exhibiting inhibitory activities comparable to the control drug, sunitinib. nih.gov Similarly, 5-chloro-8-hydroxyquinolinium chloride was identified as a particularly potent agent against leukemia-derived Nalm6 cell lines. nih.gov
Table 1: Cytotoxicity of Selected 8-Hydroxyquinoline Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Cytotoxicity (%) | Source |
|---|---|---|---|---|
| Derivative with 2-methylphenyl & iso-propyl groups | Eca109 | 7.46 | Not Reported | nih.gov |
| Derivative with 4-methylphenyl & iso-propyl groups | Eca109 | 2.26 | Not Reported | nih.gov |
| Sunitinib (Control) | Eca109 | 16.54 | Not Reported | nih.gov |
| Derivative with 2-methylphenyl & iso-propyl groups | Huh7 | 2.68 | Not Reported | nih.gov |
| Derivative with 4-methylphenyl & iso-propyl groups | Huh7 | 3.51 | Not Reported | nih.gov |
| Sunitinib (Control) | Huh7 | 5.27 | Not Reported | nih.gov |
| 3-Cl-2-F substituted 8-hydroxyquinoline-2-carboxanilide | Not Specified | Not Reported | 79.3 | nih.gov |
| 3,4,5-Cl substituted 8-hydroxyquinoline-2-carboxanilide | Not Specified | Not Reported | 2.4 | nih.gov |
| 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | A549 | Not Reported | 4.0 | nih.gov |
In the realm of antimicrobial activity, studies on 8-alkoxyquinoline derivatives, which are structurally related to this compound, have revealed their potential. One study evaluated a series of these compounds for their activity against Mycobacterium and Staphylococcus species, finding that 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) had the highest inhibitory potential. nih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Target Organism | MIC (µM) | Source |
|---|---|---|---|
| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 | nih.gov |
| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. smegmatis | 1.56 | nih.gov |
| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 | nih.gov |
| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 | nih.gov |
| 8-O-prenyl derivative (QD-12) | S. aureus (biofilm) | 12.5 | nih.gov |
Cytotoxicity evaluations against non-cancerous cell lines, such as human monocyte (U937) and African green monkey kidney (Vero) cells, have shown that some of these active derivatives possess low-to-moderate toxicity, suggesting a degree of selectivity that is favorable for further drug development. nih.gov
Anti-Inflammatory Activity
Despite extensive searches of scientific literature, specific research data focusing on the inhibition of neutrophil superoxide (B77818) production, suppression of neutrophil infiltration, or direct comparisons with NSAIDs for this compound or its immediate derivatives could not be located. While the broader class of quinoline compounds is known to possess anti-inflammatory properties, the detailed mechanisms as specified in the sub-outline below are not documented for this specific compound. nih.govresearchgate.net Therefore, to adhere strictly to the provided outline and maintain scientific accuracy, the following sections cannot be populated.
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Iron Chelation and its Biological Implications
The 8-hydroxyquinoline (8-HQ) scaffold is well-regarded for its potent metal-chelating capabilities, a property that underpins many of its biological effects. tandfonline.comnih.gov This ability to bind metal ions is central to the function of this compound and its parent compound, 8-hydroxyquinoline-2-carboxylic acid (8-HQA).
8-hydroxyquinoline-2-carboxylic acid (8-HQA) has been identified as a naturally occurring iron chelator, or siderophore. nih.gov It is found in high concentrations within the gut of Noctuid larvae, where it is believed to play a crucial role in iron metabolism. nih.gov The structure of 8-HQA, featuring a pyridine nitrogen, a phenolic oxygen, and a carboxylic oxygen, creates a tridentate ligand system that is highly preorganized for metal binding, resulting in remarkably high stability constants for its metal complexes. uncw.edu This strong binding affinity allows it to sequester iron, an essential nutrient for most living organisms. The chelating action of 8-hydroxyquinoline derivatives has been shown to be a key mechanism in their potential for treating diseases related to metal imbalance, including neurodegenerative disorders and cancer. researchgate.netnih.govresearchgate.net The hexadentate hydroxyquinoline iron chelator O-trensox, for example, has demonstrated protective effects against hepatocellular carcinoma, which is often correlated with iron overload. nih.gov
The function of 8-hydroxyquinoline-2-carboxylic acid (8-HQA) as a siderophore has direct implications for microbiome regulation. In the gut of Noctuid larvae, its biosynthesis and subsequent iron chelation are thought to be important in managing the local microbiota. nih.gov
Research has also explored the effects of 8-HQA and its complexes on human-relevant microbes. A study evaluating a Gallium (Ga³⁺) complex of 8-HQA investigated its impact on various bacteria from the human microbiota when exposed to ionizing radiation. The findings indicated a complex interaction, with the Ga³⁺/8-HQA complex showing a radioprotective effect on Actinomyces viscosus, while exhibiting a potential radiosensitizing effect on the dental caries-associated bacteria Streptococcus mutans and Streptococcus sobrinus. nih.gov Furthermore, the broader class of 8-hydroxyquinolines has demonstrated activity against human intestinal bacteria, with studies showing strong inhibition of Escherichia coli and Clostridium perfringens. nih.gov This suggests that by modulating the availability of essential metal ions like iron, these compounds can influence the composition and viability of microbial communities.
Table 1: Effects of 8-Hydroxyquinoline-2-Carboxylic Acid (8-HQA) Gallium Complex on Human Microbiota
| Bacterial Species | Observed Effect with Ga³⁺/8-HQA Complex | Reference |
|---|---|---|
| Actinomyces viscosus | Radioprotective | nih.gov |
| Streptococcus mutans | Potential Radiosensitizing | nih.gov |
| Streptococcus sobrinus | Potential Radiosensitizing | nih.gov |
| Pseudomonas putida | Evaluated (no specific effect noted) | nih.gov |
| Pseudomonas fluorescens | Evaluated (no specific effect noted) | nih.gov |
Other Documented Biological Effects
Beyond iron chelation, the 8-hydroxyquinoline framework is associated with a wide spectrum of pharmacological activities, making it a privileged structure in medicinal chemistry. nih.govresearchgate.net
While specific studies on this compound regarding clonic spasms are not prominent, the broader class of 8-hydroxyquinoline derivatives has documented effects on mammalian systems, particularly concerning neurotoxicity. The derivative clioquinol, for instance, was withdrawn from oral use after reports of neurotoxicity in Japan during the 1960s. researchgate.net The proposed mechanism for this toxicity involves a reduction in the bioavailability of vitamin B12, leading to neurological symptoms. researchgate.net However, other derivatives have been investigated for potent antineurodegenerative effects, suggesting that the biological outcome is highly dependent on the specific substitutions on the 8-HQ core. researchgate.net
The 8-hydroxyquinoline class of compounds has shown significant promise as agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov Specifically, 8-hydroxyquinoline-2-carboxylic acid has been identified as a potent, noncompetitive inhibitor of an Mtb enzyme. nih.gov
Research has established several key characteristics of their anti-tubercular activity:
Bactericidal Action : They actively kill Mtb, including non-replicating cells, which is a crucial feature for effective tuberculosis treatment. researchgate.netnih.gov
Potency against Resistant Strains : The scaffold shows activity against multidrug-resistant (MDR) clinical isolates of Mtb. nih.gov
Copper-Dependent Toxicity : The bactericidal activity of 8-hydroxyquinolines against Mtb is significantly enhanced by the presence of copper ions. This suggests the compounds act as ionophores, transporting copper into the bacterium and leading to enhanced metal-related toxicity. nih.gov
Structure-Activity Relationship : Structure-activity relationship (SAR) studies have shown that while the 8-HQ core is vital, substitutions at the C2 position—the location of the methyl carboxylate group—can influence potency. Larger substituents at this position have been found to decrease anti-tubercular activity. nih.govresearchgate.net
Table 2: Anti-Tubercular Profile of the 8-Hydroxyquinoline (8-HQ) Scaffold
| Feature | Finding | Reference |
|---|---|---|
| Mechanism | Potent, noncompetitive enzyme inhibition; Copper-dependent bactericidal activity. | nih.gov |
| Activity Spectrum | Active against replicating and non-replicating M. tuberculosis. | researchgate.netnih.gov |
| Resistance Profile | Potent against monoresistant and multidrug-resistant (MDR) isolates. | nih.gov |
| SAR at C2-position | Substitutions at this position generally decrease potency compared to smaller groups at C5. | nih.govresearchgate.net |
The diverse biological activities of this compound and its parent scaffold position them as valuable molecules for both therapeutic development and scientific research.
As a therapeutic agent , the potent, copper-dependent activity against drug-resistant Mycobacterium tuberculosis makes this chemical class a promising starting point for the development of new anti-tubercular drugs. nih.govmdpi.com Its ability to chelate metals and modulate their biological effects also underpins its investigation for use in neurodegenerative diseases and as an anticancer agent. nih.govresearchgate.net
As a research tool , the 8-hydroxyquinoline scaffold is highly valuable. It serves as a tool for chemical genomics to identify novel drug targets within M. tuberculosis. nih.govresearchgate.net Furthermore, derivatives such as 5-carboxy-8-hydroxyquinoline have been identified as cell-active inhibitors of JMJD2 histone demethylases. nih.gov This demonstrates their utility as chemical probes to study epigenetic regulation and provides a template for developing novel modulators of gene transcription. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline (8-HQ) |
| 8-hydroxyquinoline-2-carboxylic acid (8-HQA) |
| O-trensox |
| Clioquinol |
| 5-carboxy-8-hydroxyquinoline |
| 2,8-dihydroxyquinoline |
| Gallium (Ga³⁺) |
| Copper |
Spectroscopic and Advanced Analytical Studies of Methyl 8 Hydroxyquinoline 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, as well as their interactions, a complete structural assignment of Methyl 8-hydroxyquinoline-2-carboxylate can be achieved.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the methyl ester protons, the aromatic protons on the quinoline (B57606) ring, and the phenolic hydroxyl proton. The protons on the quinoline ring form a complex splitting pattern due to spin-spin coupling. The broad signal of the hydroxyl proton can be observed around 11.60 ppm. mdpi.com The methyl ester protons typically appear as a sharp singlet. In a related compound, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the ester methyl protons are noted at 3.94 ppm. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. This compound has 11 chemically non-equivalent carbon atoms, and thus 11 distinct signals are expected in the ¹³C NMR spectrum. These include the carbon of the methyl group, the carbonyl carbon of the ester, and the nine carbons of the quinoline ring system. The carbonyl carbon is typically found in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | 3.9 - 4.1 | Singlet |
| Aromatic H (H3-H7) | 7.0 - 8.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 50 - 55 |
| C2 - C10 (Aromatic) | 110 - 160 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It is used to definitively link the aromatic proton signals to their corresponding carbon atoms on the quinoline ring and to confirm the methyl proton signal's correlation with the methyl carbon. columbia.edu Edited HSQC can further provide information similar to a DEPT-135 experiment, distinguishing CH/CH₃ groups from CH₂ groups based on phase. columbia.edu
Rotating Frame Overhauser Effect Spectroscopy (ROESY): This technique is used to identify protons that are close to each other in space, irrespective of whether they are connected through bonds. science.gov For this molecule, ROESY could confirm the spatial proximity between the proton on C7 and the hydroxyl proton on C8, helping to solidify the assignment of the aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for analysis without significant fragmentation. researchgate.netnih.gov In positive ion mode ESI-MS, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak at an m/z corresponding to [M+H]⁺. Given the molecular weight of 203.19 g/mol , this primary ion would appear at m/z 204.2. nih.gov Other adduct ions, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed. ESI-MS has been effectively used to identify related 8-hydroxyquinoline-2-carboxylic acid species and their metal complexes in solution. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. The exact monoisotopic mass of this compound (C₁₁H₉NO₃) is calculated to be 203.058243149 Da. nih.gov HRMS analysis would measure the mass of the protonated molecule [M+H]⁺ with high precision (expected m/z ≈ 204.0659). This precise mass measurement allows for the unambiguous determination of the molecular formula C₁₁H₉NO₃, distinguishing it from any other potential isomers or compounds with the same nominal mass.
Table 3: Expected ESI-MS and HRMS Data
| Ion | Nominal m/z (ESI-MS) | Exact m/z (HRMS) |
|---|---|---|
| [M+H]⁺ | 204.2 | 204.0659 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The 8-hydroxyquinoline (B1678124) scaffold is a known chromophore containing a conjugated π-electron system. The UV-Vis spectrum of this compound is expected to display characteristic absorption bands resulting from π→π* and n→π* electronic transitions within the quinoline ring. researchgate.net Studies on the parent compound, 8-hydroxyquinoline, show characteristic absorption peaks around 240 nm and 310 nm. researchgate.netnist.gov The presence of the hydroxyl and methyl carboxylate substituents on the quinoline ring will influence the precise wavelength and intensity of these absorption maxima. The spectral details can also be affected by the choice of solvent due to solute-solvent interactions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline |
| methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate |
Characterization of Electronic Transitions
The electronic transitions of this compound, and related 8-hydroxyquinoline compounds, are typically characterized using UV-Vis spectrophotometry. The electronic spectrum is dominated by transitions within the quinoline ring system. The 8-hydroxyquinoline moiety is a known chromophore that, upon coordination with metal ions, often exhibits changes in its absorption spectrum. scispace.com
Studies on the closely related 8-hydroxyquinoline-2-carboxylic acid (8-HQA) provide insight into the electronic behavior of this class of compounds. The binding of metal ions, such as Gallium (Ga³⁺), has been investigated using UV/Vis spectrophotometric titrations. nih.gov These experiments monitor changes in the absorbance spectrum as a function of metal ion concentration and pH, allowing for the identification of different complex species in solution. For instance, the formation of species like [Ga(8-HQA)]⁺ and [Ga(8-HQA)₂]⁻ is evidenced by distinct spectral shifts. nih.gov The parent 8-hydroxyquinoline molecule is weakly fluorescent due to an excited-state intermolecular proton transfer from the hydroxyl group to the pyridine (B92270) nitrogen. However, chelation with a metal ion restricts this process, often leading to a significant increase in fluorescence emission, a phenomenon resulting from increased molecular rigidity. scispace.com
Monitoring of Kinetic Stability
The kinetic stability of compounds like this compound, particularly when complexed with metal ions, can be monitored over time using spectroscopic techniques. UV-Vis spectrophotometry is a primary tool for this purpose. By tracking the absorbance spectrum of a solution containing the compound or its metal complex over a period, any degradation or transformation can be observed as a change in the spectral profile.
For example, the stability of Gallium (Ga³⁺) complexes with 8-hydroxyquinoline-2-carboxylic acid (8-HQA) has been thoroughly investigated. nih.gov Potentiometric and UV/Vis spectrophotometric titrations are employed not only to determine the formation constants of the complexes but also to assess their stability under various conditions. nih.gov The persistence of the spectral features associated with a specific complex, such as [Ga(8-HQA)₂]⁻, over time indicates its kinetic stability. nih.gov Any decomposition of the complex or ligand would result in a measurable change in the UV-Vis spectrum, allowing for the kinetic analysis of such processes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used for the structural characterization of this compound. It provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common method used for analyzing solid samples of such compounds. nih.gov
Identification of Functional Groups
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl group (-OH), the ester group (-COOCH₃), and the quinoline aromatic system.
Analysis of the parent molecule, 8-hydroxyquinoline (8-HQ), and its derivatives provides a basis for assigning these bands. The IR spectrum of 8-HQ shows a phenolic -OH stretching vibration around 3160-3181 cm⁻¹ and characteristic C=C and C=N stretching vibrations from the quinoline ring in the 1000-1600 cm⁻¹ region. researchgate.netscirp.org The carboxylate group (-CO₂⁻) in related compounds typically shows two strong peaks corresponding to asymmetric and symmetric stretching. spectroscopyonline.com For the methyl ester of 8-hydroxyquinoline-2-carboxylate, a strong carbonyl (C=O) stretch from the ester is expected, typically in the range of 1700-1750 cm⁻¹. The presence of the hydroxyl group is confirmed by a broad band in the high-frequency region of the spectrum.
The table below summarizes the expected IR absorption bands for the primary functional groups in this compound based on data from related structures. nih.govresearchgate.netscirp.org
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | ~3400 (broad) | O-H Stretch |
| Aromatic C-H | ~3100-3000 | C-H Stretch |
| Ester Carbonyl (C=O) | ~1720 | C=O Stretch |
| Aromatic Ring (C=C, C=N) | ~1600-1450 | Ring Stretching |
| C-O Stretch (Ester) | ~1300-1100 | C-O Stretch |
| C-O Stretch (Phenol) | ~1200 | C-O Stretch |
Computational and Theoretical Studies on Methyl 8 Hydroxyquinoline 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to determine a compound's stability, analyze molecular interactions, and evaluate optical and electronic properties. nih.gov For the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, DFT has been used to study its structure, vibrational spectra, and reactivity. orientjchem.orgresearchgate.net
Elucidation of Electronic Structure and Reactivity
The electronic structure of the 8-hydroxyquinoline core is central to its chemical behavior. DFT studies on the parent 8-hydroxyquinoline reveal the distribution of electron density, which is crucial for understanding its reactivity. uotechnology.edu.iqresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting how the molecule will interact with other species. For instance, in electrophilic aromatic substitution reactions of 8-hydroxyquinoline, the electron density is high on the carbon atoms from C2 to C6, indicating these as potential sites for reaction. orientjchem.orguotechnology.edu.iq
The introduction of substituents, such as the methyl carboxylate group at the 2-position, significantly alters the charge distribution and, consequently, the reactivity of the quinoline (B57606) ring. researchgate.net Quantum chemical calculations on the anion of a related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, have been used to interpret the direction of methylation, demonstrating the predictive power of DFT in understanding reaction mechanisms. nih.govmdpi.com The electron-withdrawing nature of the carboxylate group is expected to influence the electronic properties of the quinoline system in Methyl 8-hydroxyquinoline-2-carboxylate.
The reactivity of the 8-hydroxyquinoline scaffold is also characterized by its ability to exist in different tautomeric forms, such as keto-enol and enol-enol forms, with DFT calculations helping to determine the most stable isomer. mdpi.com Furthermore, global reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, can provide quantitative measures of the molecule's reactivity. nih.gov
Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H9NO3 | nih.gov |
| Molecular Weight | 203.19 g/mol | nih.gov |
| Exact Mass | 203.058243149 Da | nih.gov |
| IUPAC Name | This compound | nih.gov |
| InChIKey | DTYHRSIQPYNEJX-UHFFFAOYSA-N | nih.gov |
Prediction of Coordination Geometries and Conformational Analysis
The 8-hydroxyquinoline moiety is a well-known chelating agent, capable of binding to a wide range of metal ions through its phenolic oxygen and pyridine (B92270) nitrogen atoms. uncw.edu DFT calculations are instrumental in predicting the coordination geometries of the resulting metal complexes. mdpi.com For example, in mixed-ligand metal complexes involving 8-hydroxyquinoline, DFT has been used to propose octahedral geometries. mdpi.com
The coordination of 8-hydroxyquinoline and its derivatives to metal ions is a critical aspect of their biological activity. nih.govresearchgate.net DFT studies on the adsorption of 8-HQ on an aluminum surface have shown that the binding of dehydrogenated species is particularly strong, involving significant electron transfer from the metal to the molecule. rsc.org The presence of the methyl 2-carboxylate group in this compound could potentially allow for tridentate coordination, involving the carboxylic oxygen in addition to the phenolic oxygen and pyridine nitrogen, which would result in highly stable metal complexes. uncw.edu Conformational analysis using DFT can determine the most stable arrangement of the atoms in the molecule and its metal complexes, which is crucial for understanding its interaction with biological targets. mdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and to study the stability and dynamics of the resulting complex.
Investigation of Ligand-Receptor Interactions
Molecular docking is widely used to study the interactions between 8-hydroxyquinoline derivatives and various biological targets. researchgate.netresearch-nexus.net These studies help in identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that are responsible for the biological activity of these compounds. researchgate.net For instance, molecular docking studies of novel mixed-ligand metal complexes containing 8-hydroxyquinoline have been performed to investigate their binding with breast cancer oxidoreductase. mdpi.com
In a study on related quinoline derivatives, molecular docking simulations were used to identify potent inhibitors of Hepatitis B Virus replication. nih.govmdpi.com The docking procedure involves preparing the protein and ligand structures and then using a scoring function to predict the binding affinity and pose of the ligand in the active site of the protein. researchgate.net For a molecule like this compound, docking studies could be employed to screen for potential biological targets and to understand the specific interactions that would contribute to its binding affinity.
Illustrative Docking Interaction Parameters for a Quinoline Derivative
| Interaction Type | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bonding | Interaction between the hydroxyl group of the quinoline and polar residues in the receptor's active site. | Key for anchoring the ligand and providing specificity. |
| Hydrophobic Interactions | Interaction of the aromatic quinoline rings with nonpolar residues. | Contributes significantly to the overall binding affinity. |
| Pi-Pi Stacking | Stacking of the aromatic quinoline system with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. | Stabilizes the binding orientation of the ligand. |
| Metal Chelation | Coordination of the 8-hydroxyquinoline moiety with a metal ion in the active site of a metalloenzyme. | Can be the primary mechanism of enzyme inhibition. |
Insights into Biological Mechanism of Action
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the ligand-receptor complex over time. MD simulations have been used to complement docking studies of 8-hydroxyquinoline derivatives to confirm the stability of the predicted binding modes. researchgate.net
The biological mechanism of action of many 8-hydroxyquinoline derivatives is linked to their ability to chelate metal ions, which can disrupt normal cellular processes or inhibit metalloenzymes. researchgate.net MD simulations can provide insights into how the chelation process affects the protein's structure and function. By simulating the behavior of the this compound-target complex in a biologically relevant environment, MD can help to elucidate the molecular basis of its activity and guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR studies are valuable in drug discovery for predicting the activity of new compounds and for optimizing lead structures. nih.gov
For quinoline-based compounds, QSAR models have been successfully developed. For example, a QSAR study of 8-hydroxyquinoline and its chloro derivatives was conducted to understand their antimicrobial activity. researchgate.net In another study, QSAR was used to design novel quinolinone-based thiosemicarbazones with activity against Mycobacterium tuberculosis, where the model suggested that van der Waals volume, electron density, and electronegativity were pivotal for the anti-TB activity. nih.gov
A QSAR model for a series of compounds including this compound would involve the calculation of various molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). These descriptors are then correlated with the measured biological activity using statistical methods to build a predictive model. Such a model could then be used to predict the activity of untested analogs and to guide the synthesis of new derivatives with improved properties.
Prediction of Biological Activities of Derivatives
The biological potential of this compound derivatives can be predicted using a variety of computational techniques. These methods are crucial for screening large numbers of virtual compounds and prioritizing them for synthesis and further experimental testing.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. For the 8-hydroxyquinoline class of compounds, molecular docking has been extensively used to predict their binding affinity and interaction with various biological targets. For instance, studies on related 8-hydroxyquinoline derivatives have shown that they can dock into the active sites of bacterial proteins and proteins implicated in cancer. bohrium.comresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and van der Waals forces, that are crucial for their biological function. The same methodology can be applied to derivatives of this compound to predict their potential as antibacterial, antifungal, or anticancer agents.
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules. These properties, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), are critical determinants of a molecule's reactivity and its ability to interact with biological targets. bohrium.comresearchgate.net For the 8-hydroxyquinoline scaffold, DFT studies help in correlating these electronic parameters with observed biological activities.
Pharmacokinetic and ADME Property Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For derivatives of 8-hydroxyquinoline, in silico tools like SwissADME can predict parameters such as lipophilicity (LogP), water-solubility, and potential for oral bioavailability. researchgate.netnih.gov For example, a study on azo-derivatives of 8-hydroxyquinoline predicted that the compounds would not violate Lipinski's rule of five, suggesting good potential for development as oral drugs. nih.gov Such predictions are vital for designing derivatives of this compound with favorable drug-like properties.
A summary of commonly predicted activities for the broader 8-hydroxyquinoline class, which are applicable for the theoretical screening of this compound derivatives, is presented below.
| Predicted Biological Activity | Computational Method Used | Key Findings for 8-Hydroxyquinoline Scaffold |
| Anticancer | Molecular Docking, DFT | Interaction with cancer-related proteins, correlation of electronic properties with cytotoxicity. bohrium.comnih.gov |
| Antibacterial | Molecular Docking, ADME Prediction | Binding to bacterial enzymes, prediction of good pharmacokinetic profiles. bohrium.comnih.gov |
| Antiviral | QSAR, Molecular Docking | Correlation of lipophilicity and electronic properties with antiviral activity against viruses like H5N1. researchgate.net |
| Antifungal | QSAR | Influence of substituent positions on antifungal efficacy. researchgate.net |
| Antineurodegenerative | Molecular Docking, Chelation Studies | Ability to chelate metal ions implicated in neurodegenerative diseases. |
Design of Novel Analogues
The insights gained from computational studies are instrumental in the rational design of novel analogues of this compound with enhanced biological activities and improved pharmacokinetic profiles.
Structure-Based Drug Design (SBDD): Using the three-dimensional structure of a biological target obtained from techniques like X-ray crystallography, SBDD allows for the design of molecules that fit precisely into the target's binding site. For the 8-hydroxyquinoline family, if the target protein is known, novel derivatives of this compound can be designed to maximize interactions with key amino acid residues, thereby increasing potency and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure for the target, LBDD methods are employed. These rely on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features (pharmacophores) of known active compounds, new analogues can be designed. For instance, various studies have focused on synthesizing a series of 8-hydroxyquinoline derivatives and evaluating their structure-activity relationships to identify key functional groups responsible for their biological effects. nih.govresearchgate.net This information can be used to guide the modification of the this compound structure.
An example of the design process for novel analogues might involve the following steps, based on general findings for this class of compounds:
Scaffold Modification: Starting with the this compound core, various substituents can be added or modified at different positions of the quinoline ring.
In Silico Screening: A virtual library of these novel analogues is created and screened using molecular docking against a panel of biological targets.
ADME Prediction: The most promising candidates from docking studies are then subjected to in silico ADME prediction to filter out compounds with poor drug-like properties.
Synthesis and Biological Evaluation: The top-ranked virtual hits are then synthesized and their biological activities are tested in vitro to validate the computational predictions.
For example, the synthesis of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides was guided by a "tail approach" in drug design, leading to the identification of potent carbonic anhydrase inhibitors. researchgate.net Similarly, hybrid molecules incorporating the 8-hydroxyquinoline moiety with other pharmacologically active scaffolds have been designed to create multi-target agents, for instance, for Alzheimer's disease. researchgate.net These strategies exemplify how the core structure of a compound like this compound can be computationally evolved to design new and effective therapeutic agents.
Biosynthesis and Natural Occurrence of Methyl 8 Hydroxyquinoline 2 Carboxylate
Biosynthetic Pathways (e.g., Tryptophan Metabolism)
The formation of Methyl 8-hydroxyquinoline-2-carboxylate is rooted in the metabolism of the essential amino acid L-tryptophan. The primary metabolic route for tryptophan degradation in many organisms is the kynurenine (B1673888) pathway (KP), which is responsible for approximately 95% of its catabolism. wikipedia.orgnih.govnih.gov This pathway is not only crucial for disposing of excess tryptophan but also for producing a variety of biologically active metabolites, including the precursors to quinoline (B57606) compounds. nih.gov The biosynthesis of the parent compound, 8-hydroxyquinoline-2-carboxylic acid, is recognized as an end product of the kynurenine metabolic pathway. researchgate.net The final step to yield this compound involves the esterification of this carboxylic acid.
The biosynthetic journey from tryptophan to the quinoline core involves several key intermediates. The process is initiated by the oxidative cleavage of the indole (B1671886) ring of tryptophan.
Key Precursors and Intermediates in the Pathway:
| Precursor/Intermediate | Description |
| L-Tryptophan | The essential amino acid starting material. nih.gov |
| N'-Formylkynurenine | The initial product formed from the opening of tryptophan's indole ring. nih.gov |
| L-Kynurenine (KYN) | Formed by the hydrolysis of N'-formylkynurenine, KYN is a central branch point in the pathway. nih.govnih.gov |
| 3-Hydroxykynurenine (3-HK) | A key intermediate produced by the hydroxylation of kynurenine. nih.govnih.gov |
| 3-Hydroxyanthranilic Acid (3-HAA) | Formed from the cleavage of 3-HK, this molecule serves as a direct precursor for the cyclization reaction that forms the quinoline ring system. nih.govnih.govnih.gov |
Ultimately, 3-hydroxyanthranilic acid undergoes condensation with other molecules, such as malonyl-SCoA, followed by cyclization to create the foundational quinoline alkaloid structure. researchgate.net
The conversion of tryptophan into the quinoline scaffold is a multi-step process, each catalyzed by specific enzymes.
Enzymes of the Kynurenine Pathway Leading to Quinoline Precursors:
| Enzyme | Reaction Catalyzed |
| Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | Catalyze the first, rate-limiting step: the conversion of L-tryptophan to N'-formylkynurenine. TDO is primarily active in the liver, while IDO is found in extrahepatic tissues and is often induced during an immune response. nih.gov |
| Kynurenine Formamidase (FAM) | Hydrolyzes N'-formylkynurenine to produce L-kynurenine. nih.gov |
| Kynurenine 3-Monooxygenase (KMO) | A mitochondrial flavoprotein that hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK). nih.govmdpi.com |
| Kynureninase (KYNU) | A hydrolase that cleaves 3-hydroxykynurenine to yield 3-hydroxyanthranilic acid (3-HAA) and alanine. nih.govnih.gov |
Following the formation of 3-HAA, subsequent enzymes catalyze the cyclization and modification steps to produce the diverse array of quinoline alkaloids, including the final methylation to form this compound.
Occurrence in Insects (e.g., Ilybius fenestratus, Oreophoetes peruana, Spodoptera littoralis)
This compound and its structural relatives have been identified in several insect species, where they often play a role in chemical defense.
| Insect Species | Compound Detected | Location/Function |
| Ilybius fenestratus (Diving Beetle) | This compound | Abundant in the prothoracic defensive gland secretions. researchgate.net |
| Oreophoetes peruana (Stick Insect) | Quinoline (parent compound) | A volatile component in a malodorous fluid discharged from thoracic glands as a defensive secretion. biologists.comnih.govresearchgate.net |
| Spodoptera littoralis (Egyptian Cottonworm) | Not detected | Oral secretions (regurgitate) contain enzymes that modify plant compounds to elicit plant defenses, but not the specified quinoline derivative. nih.gov |
In the diving beetle Ilybius fenestratus, this compound is a significant component of its chemical defense arsenal. researchgate.net It is stored in prothoracic glands and released when the beetle is threatened. researchgate.net Similarly, the related compound quinoline is used by the stick insect Oreophoetes peruana as a defensive allomone. researchgate.net The secretion from O. peruana proved to be a repellent or topical irritant to potential predators such as ants, spiders, and frogs. biologists.comnih.gov
The Egyptian cottonworm, Spodoptera littoralis, is a highly polyphagous pest that feeds on a wide variety of plants. msu.eduwikipedia.org During feeding, these larvae constantly release oral secretions, which are a mixture of saliva and gut contents (regurgitate), into the plant wound. nih.gov While research confirms this regurgitation behavior, studies have not detected this compound in the fluid. Instead, the biological significance of the regurgitate lies in its ability to introduce elicitors into the host plant. For example, it contains enzymes that convert plant-derived compounds, which in turn triggers the plant's own defense responses. nih.gov
Comparative Biosynthesis in Other Organisms (Plants, Microorganisms)
The biosynthesis of quinoline and isoquinoline (B145761) alkaloids via amino acid metabolism is not unique to insects and is observed in other domains of life, including microorganisms and plants.
Fungi are known to produce various quinoline alkaloids, which may help them reduce competition from other microbes in their environment. researchgate.net Research into the fungus Aspergillus fumigatus has revealed a biosynthetic gene cluster that produces isoquinoline alkaloids through a pathway analogous to that found in plants. nih.gov
In the plant kingdom, quinoline alkaloids are also synthesized from tryptophan. rsc.org A well-known example is the production of the potent anticancer agent camptothecin (B557342), a pentacyclic quinoline alkaloid, by the tree Camptotheca acuminata. rsc.org The biosynthesis of camptothecin involves tryptophan and the enzyme tryptophan decarboxylase, highlighting the conserved origin of these compounds from tryptophan metabolism. rsc.org
Catalytic Applications of Metal Complexes Derived from Methyl 8 Hydroxyquinoline 2 Carboxylate
Olefin Polymerization and Oligomerization
The catalytic potential of metal complexes derived from 8-hydroxyquinoline (B1678124) and its derivatives in olefin polymerization has been an area of significant research. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity, the properties of the resulting polymer, and the stability of the catalyst.
Vanadium (V) and Titanium (IV) Complexes as Catalysts
Research has shown that Vanadium (V) and Titanium (IV) complexes incorporating 8-hydroxyquinoline derivative ligands are effective precatalysts for ethylene (B1197577) polymerization. When activated with organoaluminum co-catalysts, these systems exhibit high catalytic activities.
Specifically, Vanadium (V) complexes have been reported to be highly active in ethylene polymerization, leading to the formation of ultrahigh-molecular-weight polyethylene (B3416737) (UHMWPE). For instance, certain vanadium (V) imido complexes with related 8-oxyquinolinate ligands have demonstrated significant efficiency. These catalysts, in the presence of activators like {Et₂AlCl/Bu₂Mg} and {Et₃Al₂Cl₃/Bu₂Mg}, can achieve activities as high as 3400 kg of polyethylene per mole of the metal catalyst per hour per atmosphere of ethylene pressure. mdpi.com The resulting polymers can possess molecular weights reaching up to 5.3 x 10⁶ Da. mdpi.com
Similarly, Titanium (IV) complexes with 8-oxyquinolinate ligands have been synthesized and utilized as catalysts for ethylene polymerization. mdpi.com These complexes, upon activation, also yield high-molecular-weight polyethylene. Furthermore, both vanadium and titanium-based catalysts have shown the capability to copolymerize ethylene with α-olefins, such as 1-octene, producing copolymers with varying comonomer incorporation. uncw.edu The rigid structure of the ligand framework can contribute to the thermal stability of these catalytic systems, allowing for polymerization at elevated temperatures. uncw.edu
Table 1: Catalytic Activity of Vanadium (V) and Titanium (IV) Complexes in Ethylene Polymerization This table presents illustrative data based on findings for closely related 8-hydroxyquinoline derivative complexes.
| Metal Center | Co-catalyst System | Catalytic Activity (kg PE / (mol M·h·atm)) | Polymer Molecular Weight (Da) | Reference |
| Vanadium (V) | {Et₂AlCl/Bu₂Mg} | Up to 3400 | Up to 5.3 x 10⁶ | mdpi.com |
| Titanium (IV) | {Et₂AlCl/Bu₂Mg} | High | High | mdpi.com |
Mechanism of Catalytic Behavior
The proposed mechanism for olefin polymerization catalyzed by these metal complexes involves the in-situ formation of the active catalytic species through the interaction with the organoaluminum co-catalyst. It is suggested that the active species are vanadium(IV) entities. mdpi.com For example, the interaction of a vanadium(V) precatalyst with an aluminum alkyl, such as AlR₂Cl, is believed to generate a vanadium(IV) species of the type L₂V(IV)R(AlR₂Cl), where 'L' represents the 8-hydroxyquinoline-based ligand and 'R' is an alkyl group. mdpi.com The concentration of these vanadium(IV) species has been observed to correlate with the ethylene polymerization activity of the catalyst system. mdpi.com
The polymerization proceeds via a coordination-insertion mechanism, where the olefin monomer coordinates to the vacant site on the active metal center and is subsequently inserted into the metal-alkyl bond, leading to the growth of the polymer chain. The steric and electronic environment provided by the Methyl 8-hydroxyquinoline-2-carboxylate ligand is critical in influencing the rate of polymerization and the properties of the resulting polymer.
Other Catalytic Reactions
Beyond olefin polymerization, metal complexes of 8-hydroxyquinoline derivatives are being explored for their catalytic potential in a range of other organic transformations. The ability of the ligand to stabilize various oxidation states of the metal center makes these complexes versatile catalysts.
Potential in Organic Synthesis
Metal complexes derived from ligands structurally similar to this compound have shown promise in catalytic oxidation reactions. For instance, oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons, such as cyclohexane, n-heptane, and methylcyclohexane, using hydrogen peroxide as the oxidant. mdpi.com These reactions, often carried out in the presence of a co-catalyst like 2-pyrazinecarboxylic acid, can achieve significant product yields. mdpi.com
The catalytic cycle for these oxidation reactions is thought to involve the generation of reactive oxygen species. The regio- and bond-selectivity of the oxidation of alkanes suggests the involvement of free hydroxyl radicals in the process. mdpi.com This indicates the potential for complexes of this compound to be employed in selective oxidation reactions, a crucial class of transformations in organic synthesis for the production of valuable chemicals.
While specific studies on the catalytic applications of this compound complexes in areas such as cross-coupling or reduction reactions are not extensively documented in the reviewed literature, the established catalytic activity in polymerization and oxidation suggests a broad potential for these complexes in various fields of organic synthesis.
Future Directions and Research Gaps
Exploration of Undiscovered Biological Activities
The 8-hydroxyquinoline (B1678124) moiety is a "privileged structure" in medicinal chemistry, known to be the basis for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antineurodegenerative effects. researchgate.netresearchgate.netresearchgate.net Compounds incorporating the 8-HQ nucleus have demonstrated the ability to act as potent lead compounds for drug development against numerous diseases. researchgate.netnih.gov However, the biological profile of Methyl 8-hydroxyquinoline-2-carboxylate itself is not fully characterized. Future research should systematically screen this compound against a variety of biological targets to uncover novel therapeutic applications.
Key areas for exploration include:
Antiviral Activity: Derivatives of 8-HQ have shown inhibitory effects against viruses such as the dengue virus and the H5N1 avian influenza virus. nih.gov Research is needed to determine if this compound shares or exceeds this potential, possibly by interfering with viral replication at an early stage. nih.gov
Neuroprotection: Given the role of metal ion imbalance in neurodegenerative diseases like Alzheimer's and Parkinson's, the metal-chelating ability of the 8-HQ core is of significant interest. researchgate.netnih.gov Future studies could investigate the potential of this compound and its derivatives to restore metal homeostasis and act as neuroprotective agents. researchgate.net
Anticancer Mechanisms: The anticancer effects of 8-HQ derivatives are often linked to their ability to chelate copper and zinc ions, inhibit proteasomes, and induce oxidative stress in cancer cells. researchgate.netnih.gov While some derivatives are known to be active against various cancer cell lines, the specific efficacy and mechanism of action for this compound warrant a dedicated investigation. mdpi.com
Novel Antimicrobial Targets: With rising antibiotic resistance, there is a constant need for new antimicrobial agents. nih.gov The 8-HQ scaffold has been effective against bacteria and fungi, and new derivatives have shown remarkable activity, sometimes superior to standard antibiotics like Penicillin G. researchgate.netnih.gov Research could focus on the activity of this compound against multidrug-resistant pathogens and explore its potential as an inhibitor of virulence factors like type III secretion systems. rroij.com
| Biological Activity | Known Role of 8-HQ Derivatives | Potential Research Direction for the Methyl Ester |
|---|---|---|
| Antiviral | Inhibition of dengue virus and H5N1 avian influenza. nih.gov | Screening against a broad panel of viruses; mechanistic studies on viral entry and replication. |
| Anticancer | Induces apoptosis, inhibits angiogenesis, and shows activity against various tumor cell lines. nih.govrroij.com | Evaluation against multidrug-resistant cancer cells; investigation of specific molecular targets. |
| Neuroprotective | Acts as an iron-chelator for neuroprotection in diseases like Alzheimer's and Parkinson's. nih.govnih.gov | Assessing the ability to cross the blood-brain barrier and modulate metal-induced neurotoxicity. |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi, including resistant strains. researchgate.netnih.govresearchgate.net | Testing against clinically relevant resistant pathogens; exploring synergy with existing antibiotics. |
| Antioxidant | Capacity to scavenge free radicals has been demonstrated. researchgate.net | Quantifying its antioxidant potential and its contribution to cytoprotective effects. |
Development of Targeted Drug Delivery Systems
The therapeutic potential of many bioactive compounds is often limited by poor solubility, low bioavailability, or off-target toxicity. Encapsulating or conjugating drugs into targeted delivery systems can overcome these challenges. The 8-hydroxyquinoline scaffold has been successfully incorporated into various nanocarriers, suggesting a promising future direction for this compound.
pH-Responsive Systems: Researchers have developed covalent organic frameworks (COFs) functionalized with 8-hydroxyquinoline that act as pH-sensitive carriers. researchgate.net These systems can selectively release their payload in the acidic microenvironment of tumors, enhancing therapeutic efficacy while minimizing systemic exposure. Future work could involve loading this compound into such COF nanostructures. researchgate.net
Supramolecular Hydrogels: Injectable, self-healing supramolecular hydrogels have been designed for the co-delivery of 8-hydroxyquinoline glycoconjugates and other chemotherapeutics like doxorubicin. mdpi.com These gels can provide sustained, localized drug release. This compound could be formulated into similar hydrogel systems, potentially in combination with other agents for synergistic effects. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs like UiO-66 have been explored as carriers for 8-hydroxyquinoline, with the loading capacity influenced by functional groups on the MOF's linkers. rsc.org This research opens the door to designing customized MOFs for the efficient encapsulation and controlled release of this compound, potentially for applications in smart anticorrosion coatings or targeted drug delivery. rsc.org
| Delivery System | Description | Potential Application for this compound |
|---|---|---|
| Covalent Organic Frameworks (COFs) | Porous, crystalline polymers with a tunable structure. 8-HQ functionalized COFs show pH-sensitive release. researchgate.net | Encapsulation for targeted release in acidic environments, such as tumors. researchgate.net |
| Supramolecular Hydrogels | Injectable, thixotropic gels based on host-guest chemistry (e.g., α-cyclodextrin and polymers) for co-delivery of drugs. mdpi.com | Formulation into a sustained-release depot for localized therapy or combination cancer treatment. mdpi.com |
| Metal-Organic Frameworks (MOFs) | Crystalline materials consisting of metal ions coordinated to organic linkers, creating a porous structure. rsc.org | Development of smart carriers for controlled release, with loading efficiency tuned by MOF functionalization. rsc.org |
Advanced Materials Science Applications
The ability of the 8-hydroxyquinoline core to form stable complexes with a wide range of metal ions is a key feature that extends its utility beyond medicine and into materials science. uncw.eduscirp.org The specific electronic properties conferred by the methyl ester at the 2-position could be harnessed to create novel functional materials.
Organic Light-Emitting Diodes (OLEDs): Metalloquinolates, particularly tris(8-hydroxyquinoline)aluminium (Alq3), are benchmark materials used for their electron-transporting and emissive properties in OLEDs. nih.govresearchgate.net The introduction of different substituents onto the 8-HQ ring can tune the complex's photophysical properties, such as emission color and efficiency. Research into metal complexes of this compound could yield new materials for more efficient and color-pure displays and lighting. rroij.comresearchgate.net
Fluorescent Chemosensors: The fluorescence of 8-hydroxyquinoline is often quenched but can be dramatically enhanced upon chelation with metal ions. rroij.comscispace.com This property allows 8-HQ derivatives to function as sensitive and selective fluorescent sensors for detecting specific metal ions. scirp.org Future work could explore the unique spectroscopic signature of this compound complexes for the analytical detection of environmentally or biologically important metal ions.
Catalysis: Metal complexes of 8-HQ and its derivatives have been investigated as catalysts in various chemical reactions, including the oxidation of hydrocarbons and the hydrolysis of esters. mdpi.comiosrjournals.org The coordination environment provided by the ligand can influence the catalytic activity and selectivity of the metal center. The potential of this compound-metal complexes as catalysts remains a largely unexplored area, offering opportunities in fields like synthetic chemistry and industrial processing. mdpi.com
| Application Area | Function of 8-HQ Derivatives | Research Gap for this compound |
|---|---|---|
| OLEDs | Form stable, emissive, and electron-transporting metal complexes (e.g., Alq3). researchgate.net | Synthesis and characterization of its metal complexes to evaluate their electroluminescent properties for new display technologies. |
| Chemosensors | Act as fluorogenic ligands that signal the presence of metal ions through enhanced fluorescence upon chelation. rroij.comscirp.org | Investigation of its selectivity and sensitivity as a fluorescent probe for specific metal ions in analytical or biological sensing. |
| Homogeneous Catalysis | Serve as ligands in metal complexes that catalyze reactions like oxidation and hydrolysis. mdpi.comiosrjournals.org | Screening of its metal complexes for catalytic activity in various organic transformations. |
Sustainable Synthesis and Green Chemistry Approaches
The advancement of chemical compounds for any application must be accompanied by the development of efficient and environmentally responsible manufacturing processes. Traditional synthesis routes for 8-hydroxyquinoline derivatives, such as the Skraup or Friedlander methods, often involve harsh conditions or hazardous reagents. scispace.com There is a significant opportunity to apply the principles of green chemistry to the synthesis of this compound.
Future research should focus on:
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and improve yields for the synthesis of 8-HQ derivatives, such as in condensation reactions. nih.govmdpi.com Applying this technology to the esterification of 8-hydroxyquinoline-2-carboxylic acid or its preceding synthetic steps could lead to a more efficient process.
Greener Reaction Media: Many established protocols rely on conventional organic solvents. Research into using greener alternatives, such as water, ethanol, or solvent-free conditions (e.g., in Betti-type reactions), would reduce the environmental impact of the synthesis. rsc.org
Catalytic Routes: Moving away from stoichiometric reagents (like phosphorus trichloride (B1173362) or thionyl chloride used in some derivatizations) towards catalytic methods can minimize waste and improve atom economy. nih.govmdpi.comchemicalbook.com For example, developing novel catalysts for the direct esterification of 8-hydroxyquinoline-2-carboxylic acid would be a significant green improvement.
Process Intensification: Exploring continuous flow chemistry for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to traditional batch processing.
By focusing on these areas, the scientific community can develop sustainable and efficient pathways to produce this compound, facilitating its exploration and potential application in medicine and materials science.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 8-hydroxyquinoline-2-carboxylate, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves esterification of 8-hydroxyquinoline-2-carboxylic acid. Key steps include:
- Reagents: Use activated coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous THF or DMF.
- By-product Minimization: Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7). Purify via reverse-phase chromatography (C18 column, methanol/water gradient) to remove unreacted starting materials and coupling by-products .
- Crystallization: Recrystallize from ethanol or methanol to achieve >97% purity, as validated by HPLC (C18 column, λ = 254 nm) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (DMSO-d₆): Confirm esterification via the disappearance of the carboxylic acid proton (~12 ppm) and appearance of the methyl ester signal (~3.9 ppm, singlet). The aromatic protons of the quinoline ring appear as multiplets between 7.5–9.0 ppm .
- ¹³C NMR: Identify the ester carbonyl signal at ~165–168 ppm .
- Mass Spectrometry (MS): Use ESI-MS to confirm the molecular ion peak [M+H]⁺ at m/z 218.1 (calculated for C₁₁H₁₁NO₃) .
- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (e.g., C: 61.00%, H: 4.56%, N: 6.45%) .
Advanced: How does pH modulate the metal-binding behavior of this compound, particularly with Fe³⁺?
Methodological Answer:
-
Spectrophotometric Titration:
- At pH 2 , Fe³⁺ binds preferentially to the fluoroquinolone moiety (if present), evidenced by a ligand-to-metal charge-transfer (LMCT) band at 450 nm. The 8-hydroxyquinoline group remains uncomplexed .
- At pH 7.4 , competitive binding assays using Fe-nitrilotriacetate (Fe-NTA) reveal a 1:1 stoichiometry (K₁₁ = 2.5 ± 0.3) for the Fe³⁺-complex, confirmed via Specfit analysis of absorbance at 450 nm .
-
Key Data:
pH Binding Site LMCT Band (nm) Stoichiometry (M:L) 2 Fluoroquinolone 450 1:1 7.4 8-Hydroxyquinoline 481, 632 1:1
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD):
- Resolve protonation states (e.g., zwitterionic vs. neutral forms) via hydrogen-bonding networks. For example, in [C₁₀H₁₀NO₂]⁺[SnCl₄(C₆H₄NO₂)]⁻, O–H···O hydrogen bonds (2.62–2.65 Å) stabilize the cation-anion interaction .
- Confirm octahedral geometry around metal centers (e.g., Sn⁴⁺) using bond-length analysis (Sn–Cl: 2.38–2.42 Å; Sn–N/O: 2.15–2.20 Å) .
- Refinement Protocols: Use SHELXL with riding models for H-atoms and isotropic displacement parameters for non-H atoms .
Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Controlled Comparative Studies:
- Data Reconciliation: Use multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups at position 7) with activity trends. For example, benzyl derivatives (e.g., 39a ) show enhanced Rce1 protease inhibition due to improved lipophilicity .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- Hazard Classification:
- Emergency Protocols: Neutralize spills with 5% sodium bicarbonate solution, followed by absorption with vermiculite .
Advanced: What computational tools aid in predicting the reactivity of this compound in metal-organic frameworks (MOFs)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
